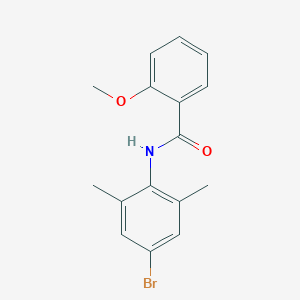![molecular formula C25H18N2O3 B245111 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide](/img/structure/B245111.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide, commonly known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BML-210 has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for future drug development.
Mécanisme D'action
BML-210 exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. BML-210 has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, BML-210 has been found to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
BML-210 has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. BML-210 has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, BML-210 has been found to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BML-210 for lab experiments is its ability to modulate various signaling pathways in the body. This makes it a useful tool for studying the role of these pathways in various diseases. Additionally, BML-210 has been found to exhibit a wide range of therapeutic effects, making it a versatile compound for studying various disease models. However, one of the limitations of BML-210 is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of BML-210. One potential direction is the development of BML-210-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of BML-210-based therapies for the treatment of cancer. Additionally, the neuroprotective properties of BML-210 may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the therapeutic potential of BML-210 in these and other disease models.
Méthodes De Synthèse
BML-210 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of BML-210 typically involves the reaction of 2-naphthoic acid and 2-amino-5-methoxybenzophenone with sodium hydroxide and phosphorus oxychloride. The resulting product is then further reacted with 2-aminobenzoic acid and sodium hydroxide to yield BML-210.
Applications De Recherche Scientifique
BML-210 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BML-210 has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, BML-210 has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C25H18N2O3 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18N2O3/c1-29-22-13-12-19(25-27-20-8-4-5-9-23(20)30-25)15-21(22)26-24(28)18-11-10-16-6-2-3-7-17(16)14-18/h2-15H,1H3,(H,26,28) |
Clé InChI |
RKINGUXKJJXGGZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B245036.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245047.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide](/img/structure/B245048.png)


![5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245052.png)